molecular formula C27H33N3O4 B14088776 3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B14088776
M. Wt: 463.6 g/mol
InChI Key: JAGPHOSBKWQVMJ-UHFFFAOYSA-N
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Description

3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methyl, and butoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrolo[3,4-c]pyrazole core through cyclization reactions. Subsequent steps involve the introduction of the hydroxypropyl, hydroxy-dimethylphenyl, and methylbutoxyphenyl groups through substitution and addition reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. The choice of reagents, solvents, and catalysts would be tailored to ensure sustainability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities, potentially forming alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and aromatic groups allow for hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways and physiological processes.

Properties

Molecular Formula

C27H33N3O4

Molecular Weight

463.6 g/mol

IUPAC Name

3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H33N3O4/c1-16(2)9-12-34-20-8-5-7-19(15-20)25-22-23(21-14-17(3)13-18(4)26(21)32)28-29-24(22)27(33)30(25)10-6-11-31/h5,7-8,13-16,25,31-32H,6,9-12H2,1-4H3,(H,28,29)

InChI Key

JAGPHOSBKWQVMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2=NNC3=C2C(N(C3=O)CCCO)C4=CC(=CC=C4)OCCC(C)C)O)C

Origin of Product

United States

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